The synthesis of StemRegenin 1 involves several organic chemistry techniques. While specific synthetic routes are proprietary, general methods include:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. The final product is usually characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and molecular weight .
The molecular structure of StemRegenin 1 features a complex arrangement that includes:
StemRegenin 1 primarily acts through its interaction with the aryl hydrocarbon receptor, inhibiting its signaling pathways. This inhibition leads to:
The compound exhibits an IC50 value of approximately 127 nM when tested on CD34+ cells, indicating its potency as an antagonist . The mechanism involves competitive inhibition where StemRegenin 1 binds to the aryl hydrocarbon receptor, preventing ligand-induced activation.
The mechanism by which StemRegenin 1 operates involves:
Research has shown that treatment with StemRegenin 1 can lead to significant increases in the number of viable CD34+ cells and improved engraftment in animal models .
StemRegenin 1 has several applications in scientific research:
StemRegenin 1 (hydrochloride) antagonizes the aryl hydrocarbon receptor through specific interactions with its ligand-binding domain. The aryl hydrocarbon receptor comprises three critical domains: a basic helix-loop-helix (bHLH) motif for DNA binding, Per-ARNT-Sim (PAS) domains (PAS-A and PAS-B) for partner protein dimerization, and a C-terminal transactivation domain. The PAS-B domain harbors a conserved ligand-binding pocket where StemRegenin 1 binds with high affinity (IC₅₀ = 127 nM in cell-free assays), competitively excluding endogenous and exogenous aryl hydrocarbon receptor agonists [9]. Structural analyses reveal that StemRegenin 1 binding induces conformational changes that prevent aryl hydrocarbon receptor nuclear translocation and heterodimerization with aryl hydrocarbon receptor nuclear translocator, a step mandatory for transcriptional activation of dioxin response elements [3] [8]. This molecular occlusion underpins its efficacy in suppressing downstream aryl hydrocarbon receptor signaling.
StemRegenin 1 potently suppresses cytochrome P450 enzyme expression by disrupting aryl hydrocarbon receptor transcriptional activity. In endothelial progenitor cells, aryl hydrocarbon receptor activation upregulates CYP1A1 expression, which StemRegenin 1 (1 μM) reduces by >70% under oxidative stress conditions [2] [6]. This inhibition extends to other aryl hydrocarbon receptor target genes, including CYP1B1 and the aryl hydrocarbon receptor repressor, as confirmed by mRNA quantification and enzymatic activity assays [9]. The mechanistic cascade involves:
Table 1: StemRegenin 1-Mediated Suppression of Cytochrome P450 Enzymes
| Cell Type | Target Gene | Reduction in Expression | Functional Consequence |
|---|---|---|---|
| Endothelial Progenitor Cells | CYP1A1 | >70% | ↓ ROS generation, ↓ DNA damage |
| Hematopoietic Stem Cells | CYP1B1 | 60–65% | ↑ Expansion of CD34+ populations |
| Hepatoma Cells | CYP1A2 | 50–55% | Altered estrogen metabolism |
The aryl hydrocarbon receptor–cytochrome P450 axis significantly contributes to reactive oxygen species generation. Cytochrome P450 1A1 metabolizes polyaromatic hydrocarbons into redox-cycling quinones that generate superoxide anions. In endothelial progenitor cells, StemRegenin 1 treatment (1 μM) reduces intracellular reactive oxygen species accumulation by 4.5-fold by suppressing cytochrome P450 1A1 activity [2] [6]. This is critical because reactive oxygen species drive DNA damage (measured via γH2A.X foci) and activate p38MAPK stress pathways that induce senescence. Additionally, StemRegenin 1 enhances endogenous antioxidant defenses—notably superoxide dismutase and glutathione peroxidase—through nuclear factor erythroid 2-related factor 2 stabilization, a process potentiated by diminished aryl hydrocarbon receptor–mediated proteasomal degradation of nuclear factor erythroid 2-related factor 2 [5] [8]. The dual suppression of reactive oxygen species production and bolstering of antioxidant capacity underlies StemRegenin 1’s role in mitigating oxidative stress.
StemRegenin 1 delays cellular senescence by modulating key tumor suppressors and senescence effectors. In replicatively aged endothelial progenitor cells, StemRegenin 1 downregulates:
Mechanistically, aryl hydrocarbon receptor antagonism by StemRegenin 1 prevents its association with cell cycle regulators. Normally, ligand-activated aryl hydrocarbon receptor transactivates CDKN1A (encoding p21) by binding to dioxin response elements in its promoter. StemRegenin 1 blocks this interaction while concurrently inhibiting aryl hydrocarbon receptor–induced proteasomal degradation of proteins like jun dimerization protein 2, a transcriptional repressor of CDKN1A [5] [6]. Consequently, cyclin-dependent kinase activity increases, promoting cell proliferation.
Table 2: StemRegenin 1-Induced Changes in Senescence Markers
| Senescence Marker | Change with StemRegenin 1 | Molecular Mechanism |
|---|---|---|
| p53/p21 pathway | ↓ 60% protein expression | Blocked aryl hydrocarbon receptor binding to CDKN1A promoter |
| Senescence-associated β-galactosidase | ↓ 3-fold activity | ↓ p38MAPK activation due to reduced ROS |
| SMP30 (senescence marker) | ↓ 45% expression | Enhanced proteasomal degradation |
| DNA damage foci (γH2A.X) | ↓ 70% | Suppressed CYP1A1-mediated ROS and DNA strand breaks |
Furthermore, StemRegenin 1 preserves stemness markers (CD34, c-Kit, CXCR4) in hematopoietic and endothelial progenitor cells by maintaining a transcriptionally permissive chromatin state at stem cell gene loci. This is achieved through aryl hydrocarbon receptor–mediated displacement of repressive complexes like polycomb group proteins, permitting expression of self-renewal genes [7] [9].
CAS No.: 10477-99-3
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: